

An In-depth Technical Guide to Phenacetin-d5: Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name: Phenacetin-d5

Cat. No.: B1146535

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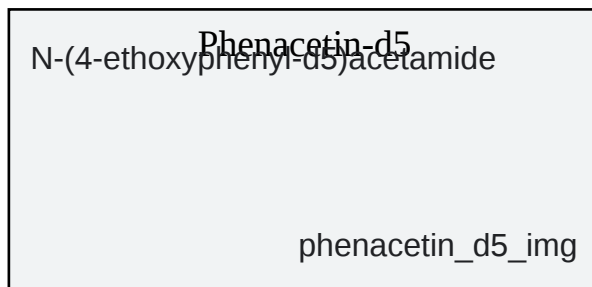
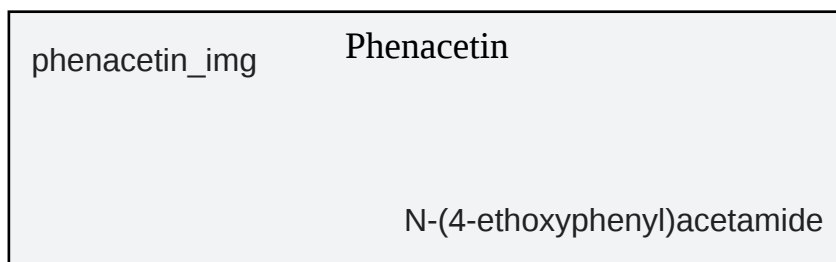
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of **Phenacetin-d5**, a deuterated analog of the analgesic compound Phenacetin. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize isotopically labeled compounds.

Chemical Properties and Structure

Phenacetin-d5, also known as N-(4-ethoxyphenyl-d5)acetamide, is a stable, isotopically labeled form of Phenacetin where the five hydrogen atoms on the ethoxy group are replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a property that is crucial for its primary application as an internal standard in mass spectrometry-based quantitative analysis.

The structural difference between Phenacetin and **Phenacetin-d5** is illustrated below:

Figure 1: Chemical Structures of Phenacetin and **Phenacetin-d5**



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Caption: 2D structures of Phenacetin and its deuterated analog, **Phenacetin-d5**.

The key physicochemical properties of **Phenacetin-d5** are summarized in the table below. For properties where specific data for the deuterated form is not readily available, values for the non-deuterated Phenacetin are provided as a close approximation due to the minimal impact of deuterium substitution on these macroscopic properties.

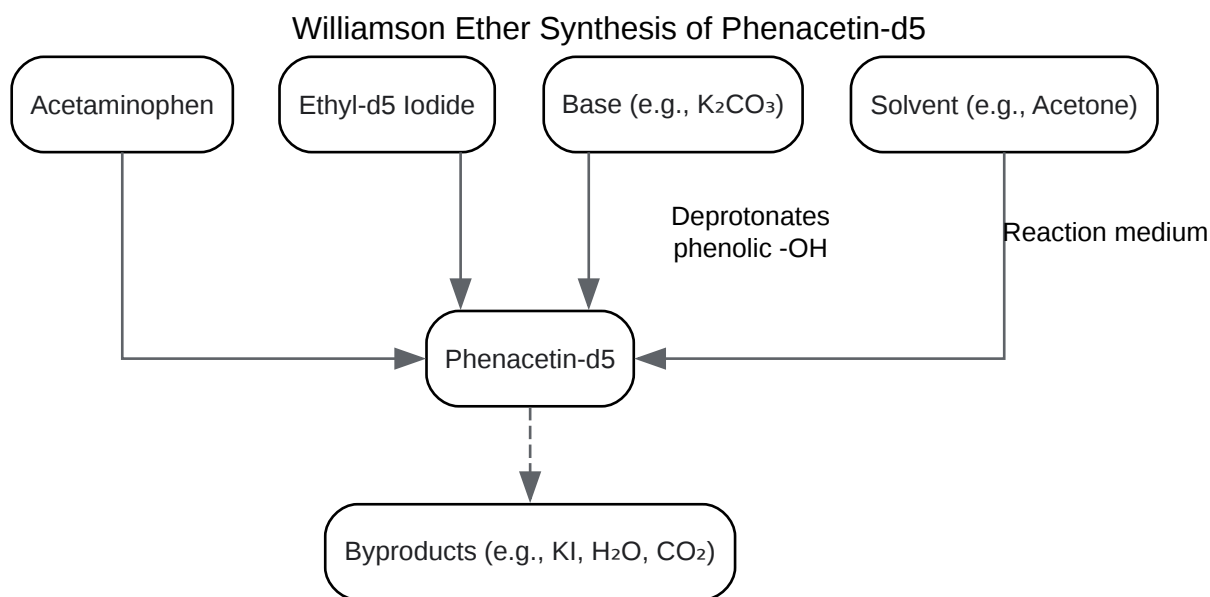
Property	Value
Molecular Formula	C ₁₀ H ₈ D ₅ NO ₂
Molecular Weight	184.25 g/mol [1]
IUPAC Name	N-[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]acetamide[1]
CAS Number	69323-74-6[1]
Melting Point	134-136 °C[2]
Boiling Point (est.)	Similar to Phenacetin (~355 °C at 760 mmHg)
Solubility	In DMSO: ≥ 100 mg/mL[3] In Water: 0.67 mg/mL (requires sonication)[3]
Appearance	White to off-white solid
Isotopic Purity	Typically ≥98 atom % D

Experimental Protocols

Synthesis of Phenacetin-d5

While a specific, detailed protocol for the synthesis of **Phenacetin-d5** is not widely published, it can be readily prepared via a Williamson ether synthesis, a standard method for forming ethers. This approach is analogous to the synthesis of non-deuterated Phenacetin. The key adaptation is the use of a deuterated ethylating agent.

Reaction Scheme:



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Caption: Workflow for the synthesis of **Phenacetin-d5**.

Detailed Methodology (Adapted from standard Phenacetin synthesis):

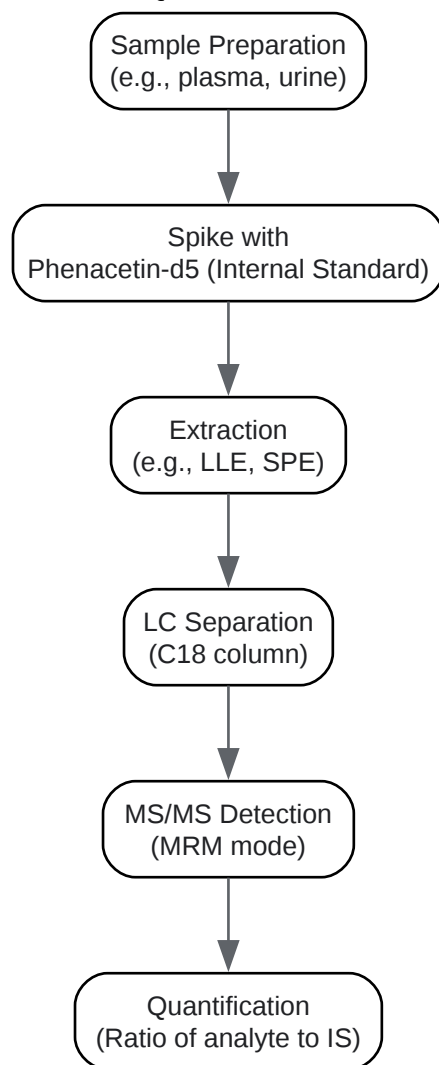
- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetaminophen (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent such as acetone or acetonitrile.
- **Addition of Deuterated Reagent:** To the stirring suspension, add ethyl-d5 iodide (1.2 eq).
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude **Phenacetin-d5** can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Analytical Methodology: Quantification using LC-MS/MS

Phenacetin-d5 is predominantly used as an internal standard for the accurate quantification of Phenacetin in biological matrices. The following provides a general protocol for such an analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow:

LC-MS/MS Quantification Workflow



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Caption: General workflow for sample analysis using **Phenacetin-d5** as an internal standard.

Detailed Protocol:

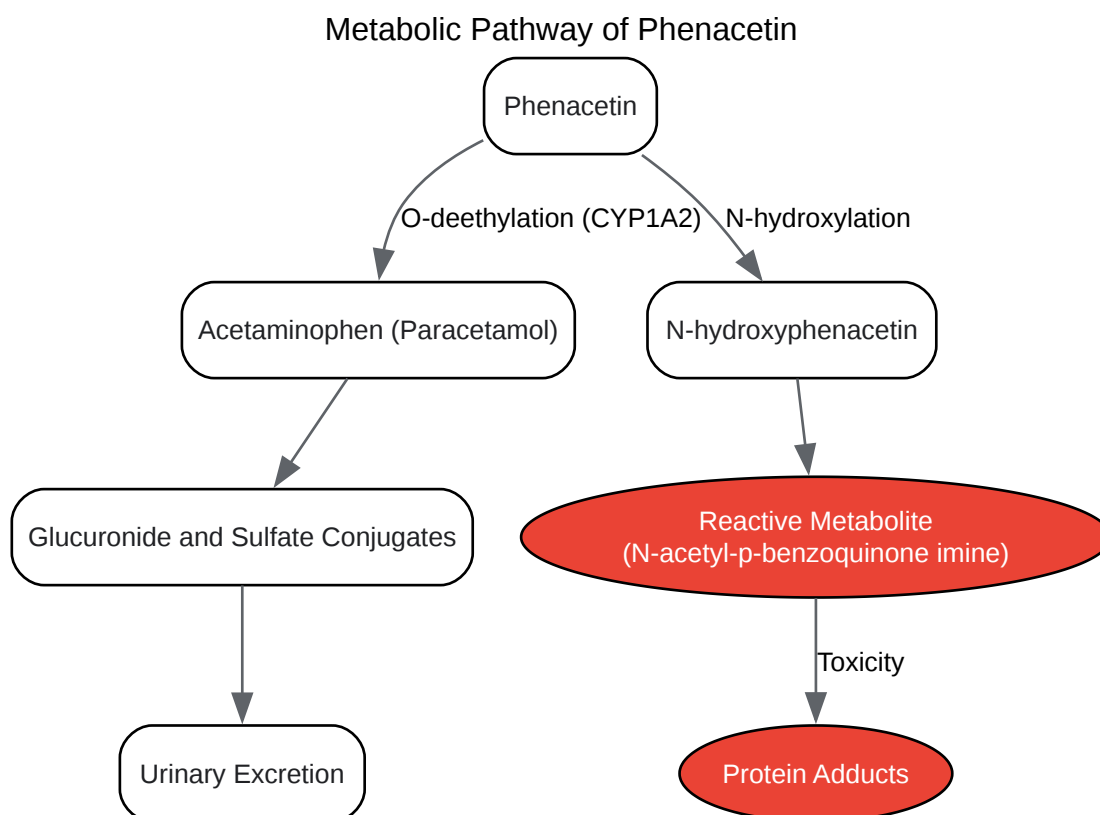
- Sample Preparation:
 - To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add a known concentration of **Phenacetin-d5** solution as the internal standard.
 - Perform protein precipitation by adding a suitable organic solvent like acetonitrile.
 - Vortex and centrifuge the sample to pellet the precipitated proteins.
 - The supernatant can be directly injected or subjected to further clean-up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
- LC-MS/MS Conditions:
 - LC Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is common.
 - Ionization: Electrospray ionization (ESI) in positive mode is generally employed.
 - MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions to monitor are:
 - Phenacetin: m/z 180.1 → 138.1[4][5]
 - **Phenacetin-d5**: m/z 185.1 → 143.1 (or other appropriate fragment)
- Quantification: The concentration of Phenacetin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Phenacetin and a constant concentration of **Phenacetin-d5**.

Metabolic Pathway of Phenacetin

Phenacetin is extensively metabolized in the body, primarily by the cytochrome P450 enzyme system in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic and

toxicological data. **Phenacetin-d5** is a valuable tool in these studies to differentiate between the administered drug and its metabolites.

The major metabolic pathways of Phenacetin are O-deethylation to form acetaminophen (paracetamol) and N-hydroxylation leading to the formation of reactive metabolites.



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Caption: Simplified metabolic pathway of Phenacetin.

Conclusion

Phenacetin-d5 is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its well-defined chemical structure and properties, coupled with its utility as an internal standard, enable the precise and accurate quantification of Phenacetin in complex biological matrices. The experimental protocols outlined in this guide, adapted from established methods, provide a solid foundation for the synthesis and analytical application of this important isotopically labeled compound. As with any chemical substance, appropriate safety precautions should be taken during handling and use.

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